7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Chemical Structure and Properties The compound 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 487020-08-6) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidine core. Its molecular formula is C₁₅H₁₈N₄O₂, and it has a molecular weight of 286.33 g/mol . Key structural features include:
- A 7-methyl group on the pyrido-pyrimidine ring.
- A 4-methylpiperazinyl substituent at position 2, introducing a basic secondary amine moiety.
- A carbaldehyde group at position 3, which may participate in covalent interactions or serve as a synthetic handle.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-3-4-13-16-14(18-7-5-17(2)6-8-18)12(10-20)15(21)19(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCILDZWKMPHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325121 | |
| Record name | 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
487020-08-6 | |
| Record name | 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps, starting with the construction of the pyrimidinone core. One common approach is the condensation of appropriate precursors, such as a substituted pyridine derivative and a 4-methylpiperazine derivative, under acidic or basic conditions. The reaction may require heating and the use of catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the aldehyde group to carboxylic acid.
Reduction: : Reduction of the pyrimidinone ring or the piperazine ring.
Substitution: : Replacement of the methyl group or the piperazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: : Reduced derivatives of the pyrimidinone or piperazine rings.
Substitution: : Derivatives with different substituents on the methyl group or piperazine moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. It has been shown to inhibit tyrosine kinases, which are crucial in various cancers, leading to reduced tumor growth and improved outcomes in preclinical models.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, making it a candidate for developing new antibiotics .
Neuropharmacological Effects
Studies suggest that the piperazine moiety within the compound may confer neuropharmacological effects, potentially aiding in the treatment of neurological disorders. The interaction with neurotransmitter systems could provide therapeutic avenues for conditions such as anxiety or depression .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde against various cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited significant inhibition of bacterial growth compared to standard antibiotics, highlighting its potential as a new therapeutic agent in infectious diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable oral bioavailability and a suitable half-life for therapeutic use. These characteristics make it a viable candidate for further clinical development.
Mechanism of Action
The mechanism by which 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
7-Methyl-2-(4-phenylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Molecular Formula : C₂₀H₂₀N₄O₂
- Molecular Weight : 348.41 g/mol
- Key Difference : Replacement of the 4-methyl group on the piperazine ring with a 4-phenyl group .
- Implications: The phenyl group increases molecular weight by ~62 g/mol compared to the target compound. The phenyl group may engage in π-π stacking interactions with biological targets, altering binding affinity .
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Molecular Formula : C₂₀H₂₀N₄O₂
- Molecular Weight : 348.40 g/mol
- Key Difference : A 4-benzyl substituent on the piperazine ring.
- Implications :
Piperidine vs. Piperazine Derivatives
- Example : 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Key Difference : Replacement of piperazine with piperidine (a single nitrogen atom in the ring vs. two in piperazine).
- Implications: Reduced basicity due to the absence of a secondary amine, altering ionization state at physiological pH.
Research and Application Insights
- Pharmacological Potential: The 4-methylpiperazinyl group in the target compound balances hydrophobicity and solubility, making it a candidate for central nervous system (CNS) drugs due to piperazine’s ability to enhance blood-brain barrier penetration .
- Synthetic Utility : The carbaldehyde group enables further derivatization, such as Schiff base formation or condensation reactions, to generate libraries for high-throughput screening .
- Patent Trends : Derivatives with fluorinated or cyclopropyl substituents (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)) are prioritized in patents for their improved target affinity and pharmacokinetic profiles .
Biological Activity
7-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19N3O2
- CAS Number : 1173268-39-7
The compound features a pyrido[1,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of the piperazine moiety is particularly relevant for enhancing the compound's pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In particular:
- Inhibition of CDK4/6 : The compound has shown effectiveness in inhibiting CDK4/6, which are key targets in cancer therapy. This inhibition leads to cell cycle arrest in cancer cells, thereby preventing their proliferation .
The mechanism by which this compound exerts its biological effects primarily involves the modulation of kinase activity:
- Binding Affinity : The compound demonstrates high binding affinity to CDK enzymes, leading to competitive inhibition.
- Cell Cycle Arrest : By inhibiting CDK activity, the compound induces G1 phase cell cycle arrest, which is crucial in halting the progression of tumor cells.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential:
- Preliminary animal studies suggest that administration of the compound leads to reduced tumor growth in xenograft models.
Toxicity and Safety Profile
Toxicological assessments are critical for evaluating the safety of new compounds:
- Cytotoxicity : The compound was tested against normal cell lines and exhibited a favorable selectivity index, indicating lower toxicity to normal cells compared to cancer cells.
Q & A
Q. How can researchers optimize the synthetic yield of 7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
Methodological Answer:
- Reaction Solvent Selection : Use dichloromethane (DCM) as a solvent for reactions involving piperazine derivatives, as demonstrated in analogous syntheses of pyridopyrimidine compounds .
- Purification Steps : Implement sequential washes with sodium hydroxide (NaOH) and saturated sodium chloride (NaCl) to remove unreacted reagents, followed by column chromatography for high-purity isolation (≥99%) .
- Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) and optimize reaction times based on temperature-dependent kinetic studies .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methylpiperazine and aldehyde groups). For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm in DMSO-d6 .
- IR Spectroscopy : Identify key functional groups, such as the C=O stretch (1650–1750 cm) for the 4-oxo group and the aldehyde C–H stretch (~2850 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion for CHNO: 297.13) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. The compound may exhibit acute toxicity (H300: "fatal if swallowed") .
- Storage : Store in a dry environment at 2–8°C to prevent degradation, as moisture may hydrolyze the aldehyde group .
- Waste Disposal : Neutralize residues with 10% acetic acid before disposal in accordance with local regulations .
Q. How can researchers assess purity and identify impurities?
Methodological Answer:
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid storage above 25°C .
- Light Sensitivity : Protect from UV light using amber glass vials, as pyrimidine derivatives often undergo photodegradation .
Advanced Research Questions
Q. How can impurity profiling inform pharmaceutical development?
Methodological Answer:
- Synthetic Byproduct Identification : Compare retention times and MS spectra against known impurities (e.g., 4-methylpiperazine analogs in and ).
- Toxicological Screening : Use in vitro assays (e.g., Ames test) to evaluate mutagenicity of impurities exceeding ICH Q3A thresholds (e.g., >0.15% for unknown impurities) .
Q. What computational approaches predict this compound’s pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., aldehyde oxidation to carboxylic acid) .
- ADME Prediction : Software like Schrödinger’s QikProp calculates logP (estimated ~2.1) and blood-brain barrier permeability (CNS ±1) based on structural analogs .
Q. How can structural modifications enhance target selectivity?
Methodological Answer:
- Piperazine Substitution : Replace the 4-methyl group with bulkier substituents (e.g., 4-phenylpiperazine) to modulate affinity for aminergic receptors, as seen in related triazolopyrimidines .
- Aldehyde Derivatization : Convert the aldehyde to a hydrazone or oxime to improve solubility and reduce reactivity .
Q. What mechanistic insights can crystallography provide for target binding?
Methodological Answer:
- X-ray Co-crystallization : Resolve the compound’s binding mode with targets (e.g., kinases) at 1.8–2.2 Å resolution. For example, the pyrido[1,2-a]pyrimidine scaffold may occupy the ATP-binding pocket .
- Electrostatic Potential Mapping : Analyze charge distribution to optimize hydrogen bonding with active-site residues .
Q. How do reaction conditions influence regioselectivity in pyrido[1,2-a]pyrimidine synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
